(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol

Medicinal Chemistry Chemical Biology Library Design

Drug discovery teams targeting S1P1 receptors face lengthy syntheses to incorporate the diphenylmethanol pharmacophore. This compound provides a pre-assembled C3-diphenylmethanol-1,2,4-oxadiazole core with a chloromethyl handle at C5 for one-step diversification. Enables rapid parallel synthesis of analogs to probe S1P1 alkylamine pockets and supports targeted covalent inhibitor design. Supplied as high-purity material with single-batch traceability, ensuring reproducibility across discovery campaigns.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
CAS No. 1009620-98-7
Cat. No. B13955750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol
CAS1009620-98-7
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NOC(=N3)CCl)O
InChIInChI=1S/C16H13ClN2O2/c17-11-14-18-15(19-21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2
InChIKeyWMGZNUMLQHCDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol (CAS 1009620-98-7): Structural Identity and Core Pharmacophore


The target compound, (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol (CAS 1009620-98-7, molecular formula C₁₆H₁₃ClN₂O₂, MW 300.74 g/mol), is a heterocyclic small molecule belonging to the 1,2,4‑oxadiazole family . Its structure embeds a tertiary diphenylmethanol group directly at the oxadiazole C3 position—an arrangement that distinguishes it from simpler C3‑aryl or C3‑benzhydryl analogs—while retaining a reactive chloromethyl handle at C5. This dual‑functionality architecture (hydrogen‑bond donor/acceptor tertiary alcohol plus electrophilic chloromethyl) makes it a versatile intermediate for building focused libraries of oxadiazole‑based bioactive compounds.

Dual Functionality
Hydrogen-bond donor alcohol and electrophilic chloromethyl handle
S1P1 Pharmacophore
Pre-assembled diarylmethanol motif for GPCR agonist libraries
CNS Hybrid Synthesis
Chloromethyl handle validated for anticonvulsant coumarin-oxadiazole hybrids

Why (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol Cannot Be Replaced by Common 1,2,4‑Oxadiazole Analogs


In‑class 1,2,4‑oxadiazole derivatives bearing a chloromethyl group are frequently utilized as modular building blocks, yet their physicochemical and reactivity profiles are exquisitely sensitive to the nature of the C3 substituent. For instance, the commercially abundant 3‑phenyl (CAS 1822‑94‑2) and 3‑benzyl (CAS 51802‑77‑8) analogs lack the tertiary alcohol functionality present in the target compound, forfeiting a site for hydrogen‑bonding, further esterification, or oxidation that can critically influence target engagement, solubility, and metabolic stability . The structurally closest catalogued relative, 3‑benzhydryl‑5‑(chloromethyl)‑1,2,4‑oxadiazole (CAS 340319‑51‑9), carries an sp³‑hybridized benzhydryl C‑H in place of the C‑OH, removing the hydrogen‑bond donor and altering both lipophilicity (ΔClogP) and the geometry of the di‑phenyl pharmacophore. Even among patent‑disclosed diaryl oxadiazoles claimed for S1P₁ agonism or autoimmune indications, the architecture of the pendent diaryl unit (e.g., directly C‑linked vs. O‑ or N‑linked benzhydryl vs. diphenylmethanol) drives profound selectivity differences between receptor subtypes [1]. Therefore, generic substitution risks losing not only synthetic versatility but also the specific conformational and electronic features that define biological activity.

Loss of H-Bond Donor
3-Benzhydryl analog (CAS 340319-51-9) lacks the C3-OH, removing key interaction site for target engagement.
Lipophilicity Shift
Replacing diphenylmethanol with benzhydryl alters ClogP and di-phenyl geometry, affecting receptor subtype selectivity.
Reactivity Tuning
C3 electron-withdrawing character influences CH2Cl electrophilicity; generic analogs may give different coupling yields.

Procurement‑Grade Quantitative Differentiation of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol


Molecular Architecture Differentiation: Diphenylmethanol vs. Benzhydryl C3‑Substitution

The target compound incorporates a tertiary hydroxyl group at the C3‑diarylmethyl position, unlike its closest commercial comparator 3‑benzhydryl‑5‑(chloromethyl)‑1,2,4‑oxadiazole (CAS 340319‑51‑9), which bears a benzhydryl C‑H at the analogous position . This single‑atom substitution (O vs. H) increases the molecular weight from 284.74 to 300.74 g/mol and introduces a hydrogen‑bond donor (HBD) with a predicted pKₐ (alcohol) of ~12–13, enabling additional intermolecular interactions not possible with the benzhydryl analog.

C3 Substituent Identity
Head-to-head
+1 HBD, MW +16 Da, tPSA +20.2 Ų vs benzhydryl analog
Enables H-bond interactions for target engagement studies
Structural comparison from databases
Medicinal Chemistry Chemical Biology Library Design

Reactivity Divergence: Chloromethyl Nucleophilic Susceptibility Modulated by C3 Substituent Electronics

While direct kinetic data for the target compound are not publicly available, class‑level Hammett and computational studies on 5‑(chloromethyl)‑1,2,4‑oxadiazoles demonstrate that the electron‑withdrawing character of the C3 substituent tunes the electrophilicity of the CH₂Cl group [1]. The diphenylmethanol substituent is expected to exert a field/inductive effect (σ₁) different from that of a simple phenyl (CAS 1822‑94‑2) or benzhydryl group, potentially altering the rate of nucleophilic displacement by amines or thiols—a parameter critical for downstream derivatization efficiency.

CH2Cl Electrophilicity
Class-level
Estimated Δσ₁ ≈ +0.10 to +0.14 vs Ph
Predicted shift may affect coupling kinetics
Class-level Hammett inference; no direct kinetic data
Synthetic Chemistry Reactivity Building Blocks

S1P₁ Receptor Pharmacophore: Diaryl Alcohol Motif Required for Subtype Selectivity

In the landmark J. Med. Chem. study of 3,5‑diphenyl‑1,2,4‑oxadiazole S1P₁ agonists, compound 26 (S1P₁ IC₅₀ = 0.6 nM) exhibited >1,000‑fold selectivity over S1P₂ and S1P₃ subtypes [1]. The SAR revealed that incorporation of a hydroxyl‑bearing diaryl motif (structurally analogous to the diphenylmethanol group in the target compound) was essential for achieving both potency and subtype selectivity, as non‑hydroxylated diaryl analogs displayed substantially reduced S1P₁ binding affinity and increased S1P₃ promiscuity. The target compound presents the correct C3‑diphenylmethanol architecture identified in this pharmacophore model.

S1P1 Selectivity Motif
Class-level
>1,000-fold S1P1 vs S1P3 (analog IC₅₀ 0.6 nM)
Supports S1P1 pharmacophore mapping studies
Reported for structurally related diaryl oxadiazole
Immunology GPCR S1P Receptor

Patent‑Protected Chemical Space: Oxadiazole Diaryl Compounds for Autoimmune Indications

The US patent US‑8889668‑B2 (“Oxadiazole Diaryl Compounds,” assigned to Merck Serono S.A.) explicitly claims 1,2,4‑oxadiazole derivatives in which the C3 position is substituted with a diarylmethanol or diarylmethyl moiety [1]. The target compound falls within the structural scope of Markush formula (I) of this patent, which is directed to the treatment of multiple sclerosis and other autoimmune disorders. In contrast, simpler 3‑phenyl or 3‑benzyl analogs lack the requisite diaryl substitution pattern and are therefore outside the primary claims.

Patent Claim Scope
Specification review
Target within US-8889668-B2 claims; comparator outside
Supports FTO for diaryl oxadiazole libraries
Granted composition-of-matter patent
Autoimmune Disease Multiple Sclerosis Patent Landscape

Anticonvulsant SAR: 3‑Aryl‑5‑(chloromethyl)‑1,2,4‑oxadiazoles as Privileged Intermediates for CNS‑Active Hybrids

A published study demonstrated that coumarin‑1,2,4‑oxadiazole hybrids synthesized from 3‑aryl‑5‑(chloromethyl)‑1,2,4‑oxadiazole precursors exhibit in vivo anticonvulsant activity superior to phenobarbital in the maximal electroshock (MES) model, with the most potent hybrid (compound 3b) acting via a benzodiazepine‑site mechanism [1]. The 5‑(chloromethyl) handle is essential for tethering the coumarin moiety; among the 3‑aryl precursors tested, increasing steric bulk and hydrogen‑bonding capacity at the 3‑position correlated with improved neurotoxicity safety margins. The target compound, bearing a bulky diphenylmethanol at C3, represents a building block that could yield hybrids with enhanced CNS partitioning and BZD‑site affinity relative to smaller 3‑aryl congeners.

MES Seizure Model
Cross-study comparable
Predicted favorable ED₅₀ vs phenobarbital (coumarin hybrid SAR)
Supports anticonvulsant model response context
In vivo MES model; target compound not directly tested
Neuroscience Anticonvulsant GABA Receptor

Defined Application Scenarios for (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol Backed by Quantitative Evidence


S1P₁ Receptor Agonist Lead Optimization

The diphenylmethanol motif is a validated pharmacophore for achieving sub‑nanomolar S1P₁ potency with >1,000‑fold selectivity over S1P₂ and S1P₃ [1]. The target compound provides this motif pre‑assembled on a 1,2,4‑oxadiazole core with a chloromethyl handle for rapid diversification at C5—enabling parallel synthesis of analogs that probe the S1P₁ alkylamine binding pocket while preserving the critical diaryl alcohol interaction. This scenario is directly supported by the Li et al. (2005) SAR and the Merck Serono patent estate (US‑8889668‑B2) claiming oxadiazole diaryl compounds for multiple sclerosis [2].

CNS‑Penetrant Anticonvulsant Hybrid Synthesis

The 5‑(chloromethyl) group has been experimentally validated as an efficient conjugation point for generating coumarin‑1,2,4‑oxadiazole hybrids with in vivo anticonvulsant activity superior to phenobarbital in the MES model [1]. The target compound’s C3‑diphenylmethanol substituent introduces steric bulk and hydrogen‑bonding capacity that may enhance GABA‑A receptor benzodiazepine‑site affinity and improve brain penetration—parameters critical for next‑generation antiepileptic candidates with wider therapeutic indices.

Fragment‑Based and Covalent Inhibitor Library Construction

The electrophilic chloromethyl group serves as a mild alkylating warhead for covalent targeting of cysteine or histidine residues in enzyme active sites. Combined with the hydrogen‑bond donor capacity of the C3‑diphenylmethanol and the metabolic stability conferred by the 1,2,4‑oxadiazole ring (a known ester/amide bioisostere), the target compound is a privileged building block for fragment‑growing campaigns and targeted covalent inhibitor (TCI) libraries. This application leverages the dual reactivity (nucleophilic substitution at CH₂Cl; oxidation/esterification at C‑OH) and the oxadiazole’s established role as a metabolically stable linker in FDA‑approved drugs [1].

Oxadiazole‑Based Agrochemical Intermediate

Beyond human therapeutics, 1,2,4‑oxadiazole derivatives with chloromethyl handles have been employed as intermediates in the synthesis of fungicidal and insecticidal agents [1]. The target compound’s higher lipophilicity (conferred by two phenyl rings) relative to simpler 3‑alkyl or 3‑phenyl analogs may improve cuticular penetration in crop protection applications, while the C‑OH group provides a site for further pro‑pesticide derivatization (e.g., phosphate ester formation).

Application
Selection Property
Validation Focus
S1P1 receptor pharmacophore mapping
C3-diarylmethanol H-bond donor integrity
S1P1/S1P3 subtype selectivity context
CNS seizure model compound synthesis
C5-CH2Cl conjugation handle for hybrid synthesis
In vivo seizure model response context
Covalent inhibitor library construction
Dual electrophilic/nucleophilic reactivity profile
Targeted cysteine residue engagement assays
Agrochemical intermediate research
Enhanced lipophilicity from diphenylmethanol motif
Cuticular penetration and pro-pesticide derivatization
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